2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid
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Overview
Description
This compound, also known by its CAS number 1461708-17-7, has a molecular weight of 308.37 and a molecular formula of C16H24N2O4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group, a tert-butoxy carbonyl group, and an acetic acid group . The exact structure would need to be determined through methods such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 308.37 and a molecular formula of C16H24N2O4 . Other properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Chemical Synthesis and Modification
2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid and its derivatives are extensively used in the synthesis of peptides, demonstrating their vital role in chemical synthesis and modification processes. Bodanszky and Bodanszky (2009) have highlighted the selective removal of the tert-butyloxycarbonyl group, a common protective group in peptide synthesis, indicating the chemical's importance in the synthesis of complex molecules (Bodanszky & Bodanszky, 2009). Additionally, Alizadeh, Rostamnia, and Zhu (2006) have demonstrated its utility in the synthesis of (E)-2-{[benzoyl(tert-butyl)amino]carbonyl}-2-butenedioate derivatives, underlining its versatility in creating various chemical compounds (Alizadeh, Rostamnia, & Zhu, 2006).
Enzymatic Kinetic Resolution
Nechab et al. (2007) explored the CAL-B-catalyzed aminolysis of carboxylic acids and their ethyl esters, showcasing the compound's potential in the kinetic resolution of primary amines at high temperatures, further demonstrating its utility in enzymatic processes for achieving high enantioselectivity (Nechab, Azzi, Vanthuyne, Bertrand, Gastaldi, & Gil, 2007).
Material Science and Drug Delivery
In material science and drug delivery research, the compound and its derivatives have been investigated for their physicochemical properties and potential applications. Ferruti et al. (2000) discussed the correlation between physicochemical and biological properties of poly(amido-amine)s, indicating the significance of such derivatives in developing endosomolytic polymers for biomedical applications (Ferruti, Manzoni, Richardson, Duncan, Pattrick, Mendichi, & Casolaro, 2000).
Catalysis
In the realm of catalysis, Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, and Gridnev (2012) have synthesized rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, showcasing the application of tert-butoxycarbonyl amino derivatives in the asymmetric hydrogenation of functionalized alkenes. This underscores the compound's role in facilitating highly selective catalytic processes (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Mechanism of Action
Target of Action
Similar compounds with tert-butoxycarbonyl (boc) protection are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.
Mode of Action
Compounds with a boc-protected amino group are typically used in peptide synthesis, where the boc group serves as a protective group for the amino group during synthesis . The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Biochemical Pathways
Given its potential role in peptide synthesis, it may be involved in the formation of peptide bonds, which are crucial in the creation of proteins .
Result of Action
If used in peptide synthesis, the compound could contribute to the formation of new peptide bonds and thus the creation of proteins .
Action Environment
The stability and reactivity of boc-protected compounds can be influenced by factors such as ph and temperature .
properties
IUPAC Name |
2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)17-9-10-18(12-14(19)20)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,17,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRVLSFAHIZBQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC1=CC=CC=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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